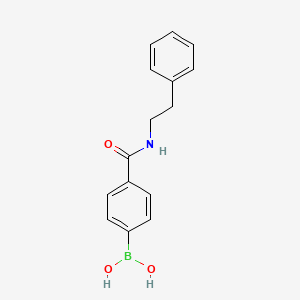

4-(Phenethylcarbamoyl)phenylboronic acid

Vue d'ensemble

Description

4-(Phenethylcarbamoyl)phenylboronic acid is a chemical compound with the molecular formula C15H16BNO3 . It has an average mass of 269.103 Da and a monoisotopic mass of 269.122314 Da . The systematic name for this compound is {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: B(c1ccc(cc1)C(=O)NCCc2ccccc2)(O)O . This indicates that the compound contains a boronic acid group (B(O)O) attached to a phenyl ring, which is further substituted with a carbamoyl group (C(=O)NCCc2ccccc2) .Applications De Recherche Scientifique

Vibrational Studies

4-Carboxy Phenylboronic acid, a structurally related compound, was studied for its molecular structure using spectroscopic methods like FT-IR and Raman. Computational methods were employed to determine the molecular structure and spectroscopic parameters, focusing on intermolecular hydrogen bonding and potential energy distribution analysis (Dikmen & Alver, 2021).

Optical Modulation and Nanotube Applications

Phenyl boronic acids, including similar compounds to 4-(Phenethylcarbamoyl)phenylboronic acid, have been used as binding ligands for saccharide recognition. These compounds play a crucial role in anchoring hydrophilic polymer backbones to hydrophobic graphene or carbon nanotubes. This research showcased the modulation of single-walled carbon nanotubes' photoluminescence quantum yield in response to saccharide binding, demonstrating a clear link between molecular structure and optical properties (Mu et al., 2012).

Composite Bio-Hydrogel Formation

Phenylboronic acid derivatives have been utilized in creating intelligent composite bio-hydrogels with glucose and pH-responsiveness. These hydrogels are formed via electron beam irradiation technology and show potential applications in diverse fields due to their responsive properties (Peng et al., 2018).

Solvent Dependent Behavior and Structural Properties

Research on the solvent dependent structural properties of 4-carboxy phenylboronic acid, a similar compound, provides insights into the behavior of phenylboronic acids in different solvents. This study used X-ray diffraction and NMR spectroscopy, emphasizing the importance of solvent effects on structural properties (Dikmen, Alver, & Parlak, 2018).

Polymer Gel Applications

Phenylboronic acid derivatives are key in forming covalent dynamic gels, which can switch between sol and gel states depending on pH. These gels have potential applications in dynamic or bioresponsive areas due to their self-healing property and reversible sol-gel phase transition (Xu et al., 2011).

Catalytic Applications

2,4-Bis(trifluoromethyl)phenylboronic acid, another phenylboronic acid derivative, has been used as a catalyst for dehydrative amidation between carboxylic acids and amines. This catalysis is significant for α-dipeptide synthesis, demonstrating the catalytic capabilities of phenylboronic acids in organic synthesis (Wang, Lu, & Ishihara, 2018).

Biosensor Applications

Phenylboronic acid derivatives have been explored as alternatives to enzymes in sugar-sensitive systems. Their optical and electrochemical properties significantly change upon sugar binding, making them suitable for biosensor applications, particularly in glucose and fructose detection (Takahashi, 2016).

Safety and Hazards

The safety data sheet for 4-(Phenethylcarbamoyl)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Orientations Futures

While specific future directions for 4-(Phenethylcarbamoyl)phenylboronic acid were not found, phenylboronic acid surface functionalization has been identified as an efficient way to drastically promote the antibacterial activity of silver nanoparticles . This suggests potential future applications of phenylboronic acids in the development of antibacterial agents.

Relevant Papers A structure-based approach for the identification of novel phenylboronic acids as serine-β-lactamase inhibitors has been discussed in a paper . The study screened a library of 1400 boronic acids as potential AmpC β-lactamase inhibitors. Six of the most promising candidates were evaluated in biochemical assays, leading to the identification of potent inhibitors of clinically-relevant β-lactamases like AmpC, KPC-2, and CTX-M-15 .

Propriétés

IUPAC Name |

[4-(2-phenylethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO3/c18-15(13-6-8-14(9-7-13)16(19)20)17-11-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXXKSNJPIRHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625085 | |

| Record name | {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330793-46-9 | |

| Record name | B-[4-[[(2-Phenylethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330793-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1358549.png)

![5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358554.png)

![4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358555.png)

![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine](/img/structure/B1358562.png)